molecular formula C8H16N2O6S2 B12522063 bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

Cat. No.: B12522063
M. Wt: 300.4 g/mol
InChI Key: SNSPBYCAMUJUKR-XOHWUJONSA-N
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Description

Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate: is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and a thioate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydroxypropylamine with ethanediimidothioate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl groups in bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of simpler alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
  • Studied for its interactions with enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
  • Investigated for its role in drug delivery systems due to its multiple functional groups.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism by which bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The hydroxyl and thioate groups can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

  • Bis(2,3-dihydroxypropyl) disulfide
  • Bis(2,3-dihydroxypropyl) thioether
  • Bis(2,3-dihydroxypropyl) sulfone

Uniqueness: Bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N’-dihydroxyethanediimidothioate is unique due to its specific combination of hydroxyl and thioate groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16N2O6S2

Molecular Weight

300.4 g/mol

IUPAC Name

bis(2,3-dihydroxypropyl) (1Z,2Z)-N,N'-dihydroxyethanediimidothioate

InChI

InChI=1S/C8H16N2O6S2/c11-1-5(13)3-17-7(9-15)8(10-16)18-4-6(14)2-12/h5-6,11-16H,1-4H2/b9-7-,10-8-

InChI Key

SNSPBYCAMUJUKR-XOHWUJONSA-N

Isomeric SMILES

C(O)C(O)CS/C(=N\O)/C(=N/O)/SCC(O)CO

Canonical SMILES

C(C(CSC(=NO)C(=NO)SCC(CO)O)O)O

Origin of Product

United States

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